4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a sulfonaphthalenyl group, and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxy-7-sulfonaphthalen-2-amine with maleic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as pressure and temperature control, are crucial to achieving high purity and yield. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonaphthalenyl group enhances its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxyacetic acid
- 7-amino-3-[(5-hydroxy-7-sulfonaphthalen-2-yl)hydrazinylidene]-4-oxo-naphthalene-2-sulfonic acid
Uniqueness
4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
88368-00-7 |
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Molecular Formula |
C14H11NO7S |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H11NO7S/c16-12-7-10(23(20,21)22)6-8-5-9(1-2-11(8)12)15-13(17)3-4-14(18)19/h1-7,16H,(H,15,17)(H,18,19)(H,20,21,22) |
InChI Key |
OLPGUFZNOCOKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)C=CC(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
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